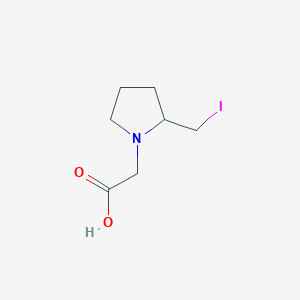(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid
CAS No.:
Cat. No.: VC13477683
Molecular Formula: C7H12INO2
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12INO2 |
|---|---|
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | 2-[2-(iodomethyl)pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C7H12INO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11) |
| Standard InChI Key | VLGCPHBIQZVFCZ-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC(=O)O)CI |
| Canonical SMILES | C1CC(N(C1)CC(=O)O)CI |
Introduction
Structural and Physicochemical Properties
The molecular formula of (2-iodomethyl-pyrrolidin-1-yl)-acetic acid is C₇H₁₂INO₂, with a molecular weight of 269.08 g/mol. Key structural features include:
-
A pyrrolidine ring (saturated five-membered ring with one nitrogen atom).
-
An iodomethyl (-CH₂I) group at the 2-position of the ring.
-
An acetic acid (-CH₂COOH) group at the 1-position of the ring.
Table 1: Comparative Physicochemical Properties of Halogenated Pyrrolidine Derivatives
The iodine atom introduces significant electrophilic character due to its polarizability and weak C-I bond (234 kJ/mol), making the compound reactive in substitution reactions . The acetic acid group enhances water solubility, while the pyrrolidine ring contributes to conformational flexibility, enabling interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (2-iodomethyl-pyrrolidin-1-yl)-acetic acid can be inferred from methods used for analogous chloro- and iodomethyl-pyrrolidine derivatives:
Route 1: Direct Iodination of Chloromethyl Precursors
-
Chloromethylation: React pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form (2-chloromethyl-pyrrolidin-1-yl)-acetic acid.
-
Halogen Exchange: Substitute chlorine with iodine using NaI in acetone via an SN2 mechanism .
Route 2: Ring Construction with Iodine Incorporation
-
Pyrrolidine Ring Formation: Use a cyclization reaction between 1,4-diaminobutane and iodomethyl acetyl chloride.
-
Acetic Acid Moiety Introduction: Attach the acetic acid group via nucleophilic substitution or ester hydrolysis .
Key Reaction Mechanisms
-
Iodination: The iodomethyl group participates in nucleophilic substitutions, where iodide acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Decarboxylation: Under basic conditions, the acetic acid group may undergo decarboxylation to yield pyrrolidine derivatives with reduced polarity .
Comparison with Structural Analogs
Table 2: Functional Group Impact on Reactivity and Applications
| Compound | Halogen | Key Reactivity | Applications |
|---|---|---|---|
| (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid | I | Nucleophilic substitution, radiopharma | Imaging, enzyme inhibition |
| (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid | Cl | Alkylation, SN2 reactions | Drug intermediates, herbicides |
| (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid | I | Similar to 2-iodo isomer | Research chemical, enzyme studies |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume